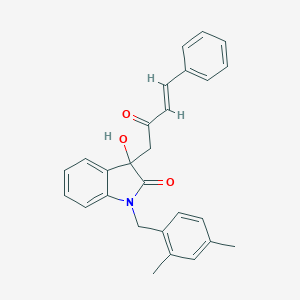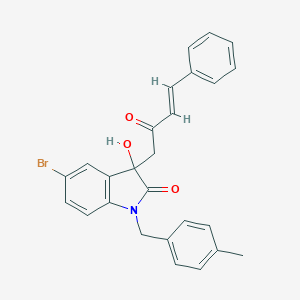
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. This molecule has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory and anti-tumor effects in preclinical models. The molecule has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is its specificity for the NF-κB pathway, which minimizes off-target effects. However, the molecule has limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one for different diseases and patient populations. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in humans.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,4-dimethylbenzaldehyde with methyl acetoacetate to form 1-(2,4-dimethylbenzyl)-3-methyl-4-oxo-2-pentene, which is then reacted with indoline-2,3-dione to form the final product.
Applications De Recherche Scientifique
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The molecule has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
Propriétés
Nom du produit |
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C27H25NO3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C27H25NO3/c1-19-12-14-22(20(2)16-19)18-28-25-11-7-6-10-24(25)27(31,26(28)30)17-23(29)15-13-21-8-4-3-5-9-21/h3-16,31H,17-18H2,1-2H3/b15-13+ |
Clé InChI |
JTUBWWPECIDRFZ-FYWRMAATSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O)C |
SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O)C |
SMILES canonique |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252855.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252856.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252858.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252861.png)
![3-hydroxy-1-(morpholin-4-ylmethyl)-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252864.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252867.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252868.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252869.png)
![3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B252872.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252876.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252877.png)

![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252879.png)